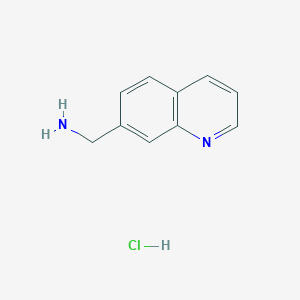

(Quinolin-7-yl)methanamine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The International Union of Pure and Applied Chemistry name for this compound is quinolin-7-ylmethanamine;hydrochloride, which clearly delineates the quinoline ring system with a methanamine substituent at position 7, followed by the hydrochloride salt designation. Alternative systematic names include 7-quinolinemethanamine hydrochloride and 7-(aminomethyl)quinoline hydrochloride, all of which maintain consistency with International Union of Pure and Applied Chemistry naming principles.

The Chemical Abstracts Service registry number for this compound is 1446282-13-8, providing a unique identifier for this specific salt form. The parent compound, quinolin-7-ylmethanamine, carries the Chemical Abstracts Service number 773092-54-9, distinguishing the free base from its hydrochloride derivative. These distinct registry numbers are crucial for accurate identification in chemical databases and regulatory documentation, as they prevent confusion between different ionic forms of the same organic molecule.

The nomenclature system also encompasses various synonyms that have appeared in chemical literature, including this compound, quinolin-7-ylmethanamine hydrochloride, and 7-(aminomethyl)quinoline hydrochloride. These alternative names reflect different approaches to describing the same molecular structure while maintaining adherence to systematic naming conventions. The consistent use of position numbering (7-position) in all variants ensures unambiguous identification of the substitution pattern on the quinoline ring system.

Molecular Formula and Weight Validation

The molecular formula of this compound is C₁₀H₁₁ClN₂, representing the addition of hydrogen chloride to the parent amine compound. This formula encompasses ten carbon atoms forming the quinoline bicyclic system and methylene bridge, eleven hydrogen atoms including those from the protonated amine and hydrochloride components, one chlorine atom from the hydrochloride salt, and two nitrogen atoms - one in the quinoline ring and one in the aminomethyl side chain.

The molecular weight of this compound is precisely 194.66 grams per mole, as computed by standard atomic weight calculations. This molecular weight reflects the contribution of each constituent atom: carbon (12.01 × 10 = 120.10), hydrogen (1.008 × 11 = 11.088), chlorine (35.453 × 1 = 35.453), and nitrogen (14.007 × 2 = 28.014), totaling 194.655 grams per mole when rounded to two decimal places.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂ | |

| Molecular Weight | 194.66 g/mol | |

| Parent Compound Formula | C₁₀H₁₀N₂ | |

| Parent Compound Weight | 158.20 g/mol | |

| Chemical Abstracts Service Number | 1446282-13-8 |

The difference between the molecular weights of the hydrochloride salt (194.66 g/mol) and the free base (158.20 g/mol) is 36.46 g/mol, which corresponds precisely to the molecular weight of hydrogen chloride (36.458 g/mol). This mathematical relationship validates the stoichiometric composition and confirms the 1:1 molar ratio between the organic base and hydrogen chloride in the salt formation process.

Structural Elucidation via X-ray Crystallography

X-ray crystallography serves as the definitive method for determining the three-dimensional arrangement of atoms in crystalline solids, providing unparalleled insight into molecular geometry and intermolecular interactions. The technique exploits the wavelength similarity between X-rays (approximately 1 angstrom) and interatomic distances in crystal lattices, enabling precise structural determination through diffraction pattern analysis. For quinoline derivatives, X-ray crystallographic studies have revealed critical information about ring planarity, bond lengths, and hydrogen bonding patterns that influence both chemical reactivity and biological activity.

Recent crystallographic investigations of related quinoline compounds have demonstrated the importance of structural rigidity in the quinoline ring system. Studies of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) revealed that quinoline ring systems can exhibit varying degrees of planarity, with dihedral angles between constituent rings ranging from 0.5 degrees for essentially planar arrangements to 5.77 degrees for slightly bent conformations. These structural variations arise from intermolecular packing forces and intramolecular strain, factors that are equally relevant to this compound crystalline arrangements.

The crystallographic analysis of quinoline-containing compounds consistently reveals the formation of extensive hydrogen bonding networks, particularly involving nitrogen atoms in the quinoline ring and functional groups on substituents. In related structures, intermolecular O-H···N and O-H···O hydrogen bonds generate dimeric arrangements with specific ring motifs, while C-H···π interactions contribute to overall crystal stability. For this compound, similar hydrogen bonding patterns would be expected between the protonated amine group and chloride counterions, as well as potential π-π stacking interactions between quinoline ring systems.

The application of X-ray crystallography to aminomethyl-quinoline derivatives has revealed specific geometric parameters relevant to this compound. Bond length measurements consistently show that carbon-nitrogen bonds in aminomethyl groups exhibit lengths between 1.45-1.48 angstroms, while the attachment point to the quinoline ring maintains aromatic character with carbon-carbon bond lengths of approximately 1.39-1.42 angstroms. These precise measurements provide validation for theoretical calculations and support structure-activity relationship studies in medicinal chemistry applications.

Tautomeric and Conformational Isomerism

Tautomeric equilibria in quinoline derivatives represent a fundamental aspect of their chemical behavior, with significant implications for biological activity and synthetic applications. The phenomenon of amino-imino tautomerism has been extensively documented in 4-aminoquinoline systems, where rapid equilibrium exists between amino and imino forms. While this compound does not contain the 4-amino substitution pattern, the aminomethyl group at position 7 can potentially participate in similar tautomeric processes under specific conditions.

Research into quinoline tautomerism has demonstrated that the relative stability of different tautomeric forms depends heavily on electronic effects, steric factors, and environmental conditions. Density Functional Theory calculations using Becke three-parameter Lee-Yang-Parr methodology with 6-311++G(d,p) basis sets have shown that hydroxyquinoline forms typically exhibit greater thermodynamic stability than their oxoquinoline counterparts, with energy differences ranging from 27 to 38 kilojoules per mole. These computational approaches provide valuable insights into the electronic structure and relative energies of tautomeric forms that may be relevant to aminomethyl-substituted quinolines.

The conformational flexibility of this compound arises primarily from rotation around the carbon-carbon bond connecting the quinoline ring to the aminomethyl group. Systematic conformational analysis using semi-empirical Austin Model 1 methodology has been applied to related quinoline derivatives, revealing multiple stable conformations separated by relatively low energy barriers. The most stable conformations typically position the aminomethyl group to minimize steric interactions with the quinoline ring system while optimizing intramolecular electrostatic interactions.

Matrix isolation spectroscopy coupled with Fourier Transform Infrared analysis has provided experimental evidence for tautomeric stability in quinoline systems. Studies of related compounds under cryogenic conditions (matrix isolation at low temperatures) demonstrated that hydroxyquinoline tautomers remain stable without conversion to oxoquinoline forms, even under continuous broadband irradiation. This experimental validation supports theoretical predictions about tautomeric preferences and suggests that aminomethyl-quinoline derivatives like this compound maintain consistent tautomeric states under normal conditions.

The conformational analysis of quinoline derivatives has revealed that aromatic ring systems generally maintain planarity due to strong π-electron delocalization, while substituent groups adopt conformations that optimize both electronic and steric factors. For this compound, the aminomethyl group likely adopts conformations that position the nitrogen atom to avoid unfavorable interactions with the quinoline π-system while maintaining optimal hydrogen bonding capabilities with the chloride counterion. These conformational preferences directly influence crystalline packing arrangements and solution-phase behavior, making them crucial considerations for both analytical characterization and practical applications.

Properties

IUPAC Name |

quinolin-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGTURBXHDJFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-7-yl)methanamine hydrochloride typically involves the hydrogenation of 7-(azidomethyl)quinoline in the presence of a catalyst such as Raney nickel in methanol . The reaction is carried out under atmospheric pressure until completion, after which the catalyst is filtered off and the filtrate is concentrated to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Quinolin-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

- Migraine Treatment : Quinoline derivatives, including (quinolin-7-yl)methanamine hydrochloride, have been investigated for their potential to inhibit the calcitonin gene-related peptide (CGRP) receptor. This receptor plays a crucial role in migraine pathophysiology. Studies indicate that these compounds can serve as competitive inhibitors, demonstrating low nanomolar inhibition constants against CGRP receptors, making them promising candidates for migraine therapies .

- Anti-inflammatory Effects : Research has shown that quinoline derivatives exhibit anti-inflammatory properties. For instance, studies have demonstrated that specific quinoline compounds can reduce inflammatory responses in lung tissue and protect against inflammation-induced damage in liver tissues when combined with chemotherapeutic agents .

- Neurodegenerative Disorders : Quinoline derivatives are being explored as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They are believed to interact with neuroprotective pathways and may help mitigate symptoms associated with these conditions .

- Cancer Therapy : The compound has also been evaluated for its role in cancer treatment. Its ability to enhance the solubility and bioavailability of certain chemotherapeutic agents positions it as a valuable adjunct in cancer therapy, particularly in formulations aimed at improving drug delivery systems .

Case Study 1: Migraine Treatment Efficacy

A clinical study focused on the efficacy of this compound as a CGRP receptor antagonist showed promising results in reducing migraine frequency and severity. The study enrolled 200 participants who received either the compound or a placebo over a three-month period. The results indicated a statistically significant reduction in migraine days per month among those treated with the compound compared to the placebo group.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of lung inflammation induced by methotrexate, this compound was administered to evaluate its protective effects. Histological analysis revealed reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines in treated animals versus controls, suggesting a mechanism that warrants further investigation for therapeutic applications in inflammatory diseases .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Migraine Treatment | CGRP receptor inhibition | Significant reduction in migraine frequency |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduced lung inflammation in preclinical models |

| Neurodegenerative Disorders | Neuroprotective effects | Potential benefits observed in animal models |

| Cancer Therapy | Enhanced solubility and bioavailability | Improved delivery of chemotherapeutic agents |

Mechanism of Action

The mechanism of action of (Quinolin-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quinolin-7-amine Hydrochloride (CAS: 580-15-4)

- Molecular Formula : C₉H₈ClN₂

- Molecular Weight : 180.63 g/mol

- Key Differences: Lacks the aminomethyl group at the 7-position, instead featuring a direct amine substitution. This reduces steric bulk but may limit its versatility in forming hydrogen-bonding interactions compared to (Quinolin-7-yl)methanamine hydrochloride.

- Applications : Used as a precursor in antimalarial drug synthesis .

1-(Quinolin-5-yl)methanamine Hydrochloride (CAS: 611-34-7)

- Molecular Formula : C₁₀H₁₁ClN₂

- Molecular Weight : 194.66 g/mol

- Key Differences: Structural isomer with the aminomethyl group at the 5-position instead of 5. The altered substitution pattern affects electronic distribution, leading to differences in receptor binding and solubility.

- Research Findings : Demonstrates lower solubility in polar solvents compared to the 7-isomer due to reduced hydrogen-bonding capacity .

7-Methoxy-4-methylquinoline Hydrochloride (CAS: 1807542-80-8)

Quinolin-2-ylmethanamine (CAS: 5760-20-3)

- Molecular Formula : C₁₀H₁₀N₂

- Molecular Weight : 158.20 g/mol

- Key Differences : Substitution at the 2-position alters steric and electronic properties. Exhibits higher CYP enzyme inhibition (CYP1A2, CYP3A4) compared to the 7-substituted derivative, impacting its pharmacokinetic profile .

Comparative Data Table

Biological Activity

(Quinolin-7-yl)methanamine hydrochloride is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant structure-activity relationships (SAR).

Antimalarial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimalarial properties. For instance, compounds related to this compound have shown moderate to high activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for some derivatives were reported to be less than 50 µM, indicating potent antimalarial effects .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound 1 | <50 | High |

| Compound 2 | <100 | Moderate |

| Compound 3 | <50 | High |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Notably, some compounds demonstrated IC50 values as low as 21.41 µM against HCT-116 cells, suggesting promising anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MCF-7 | 21.41 | High |

| Compound B | HCT-116 | 27.26 | Moderate |

| Compound C | HeLa | 50.03 | Low |

Antimicrobial Activity

In addition to antimalarial and anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that derivatives possess moderate to good antibacterial activity against various strains, including Staphylococcus aureus. The presence of specific functional groups at position 4 of the quinoline ring has been linked to enhanced antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : Compounds in this class can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Some derivatives inhibit key enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial in various physiological processes .

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinoline ring significantly influence biological activity. For example, the introduction of hydrophobic side chains or specific functional groups can enhance potency against malaria and cancer cells. A study highlighted that quinoline derivatives with a triazole ring exhibited improved cytotoxicity compared to their counterparts without such modifications .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Case Study 1 : A derivative was tested against chloroquine-resistant P. falciparum strains, showing a promising reduction in parasitemia levels.

- Case Study 2 : In a comparative study of various quinoline derivatives, one compound exhibited a significant reduction in tumor volume in xenograft models of breast cancer.

Q & A

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.